Cas no 175202-72-9 (2-Thiophenecarboxylicacid, 3-amino-4-[(1-methylethyl)sulfonyl]-5-(methylthio)-, ethyl ester)
2-Thiophenecarboxylicacid, 3-amino-4-[(1-methylethyl)sulfonyl]-5-(methylthio)-, ethyl ester Chemical and Physical Properties
Names and Identifiers
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- 2-Thiophenecarboxylicacid, 3-amino-4-[(1-methylethyl)sulfonyl]-5-(methylthio)-, ethyl ester
- Ethyl 3-amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate
- ETHYL 3-AMINO-4-(ISOPROPYLSULPHONYL)-5-(METHYLTHIO)THIOPHENE-2-CARBOXYLATE
- ethyl 3-amino-5-methylsulfanyl-4-propan-2-ylsulfonylthiophene-2-carboxylate
- HMS555K03
- Ethyl 3-Amino-4-(isopropylsulphonyl)-5-(methylthio)thiophene
- Ethyl 3-amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-ca
- AKOS015908552
- 2-Thiophenecarboxylic acid, 3-amino-4-[(1-methylethyl)sulfonyl]-5-(methylthio)-, ethyl ester
- CCG-238770
- DTXSID50381154
- A811847
- MFCD00085052
- 2-Thiophenecarboxylicacid,3-amino-4-[(1-methylethyl)sulfonyl]-5-(methylthio)-,ethyl ester
- 175202-72-9
- MS-22082
- FT-0626016
- ethyl 3-amino-5-(methylsulfanyl)-4-(propane-2-sulfonyl)thiophene-2-carboxylate
- Maybridge1_004975
- W-206180
- ETHYL3-AMINO-4-(ISOPROPYLSULFONYL)-5-(METHYLTHIO)THIOPHENE-2-CARBOXYLATE
- DB-026567
-
- MDL: MFCD00085052
- Inchi: 1S/C11H17NO4S3/c1-5-16-10(13)8-7(12)9(11(17-4)18-8)19(14,15)6(2)3/h6H,5,12H2,1-4H3
- InChI Key: RUTILLJYJHVEPU-UHFFFAOYSA-N
- SMILES: S(C1=C(SC)SC(C(=O)OCC)=C1N)(C(C)C)(=O)=O
Computed Properties
- Exact Mass: 323.03200
- Monoisotopic Mass: 323.032
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 418
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 148Ų
Experimental Properties
- Density: 1.37
- Melting Point: 143℃
- Boiling Point: 538.2°C at 760 mmHg
- Flash Point: 279.3°C
- Refractive Index: 1.592
- PSA: 148.38000
- LogP: 4.07300
2-Thiophenecarboxylicacid, 3-amino-4-[(1-methylethyl)sulfonyl]-5-(methylthio)-, ethyl ester Security Information
- Safety Instruction: S24/25
- Safety Term:S24/25
2-Thiophenecarboxylicacid, 3-amino-4-[(1-methylethyl)sulfonyl]-5-(methylthio)-, ethyl ester Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Thiophenecarboxylicacid, 3-amino-4-[(1-methylethyl)sulfonyl]-5-(methylthio)-, ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 113973-1g |
Ethyl 3-amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate, 97% |
175202-72-9 | 97% | 1g |
$119.00 | 2023-09-05 | |
| Ambeed | A423420-1g |
Ethyl 3-amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate |
175202-72-9 | 97% | 1g |
$82.0 | 2024-04-22 | |
| Ambeed | A423420-5g |
Ethyl 3-amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate |
175202-72-9 | 97% | 5g |
$245.0 | 2024-04-22 | |
| abcr | AB145748-1 g |
Ethyl 3-amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate, 95%; . |
175202-72-9 | 95% | 1g |
€128.20 | 2023-05-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1647057-10g |
Ethyl 3-amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate |
175202-72-9 | 98% | 10g |
¥5605 | 2023-04-15 | |
| abcr | AB145748-250 mg |
Ethyl 3-amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate, 95%; . |
175202-72-9 | 95% | 250mg |
€86.80 | 2023-05-09 | |
| abcr | AB145748-500 mg |
Ethyl 3-amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate, 95%; . |
175202-72-9 | 95% | 500mg |
€105.20 | 2023-05-09 | |
| abcr | AB145748-250mg |
Ethyl 3-amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate, 95%; . |
175202-72-9 | 95% | 250mg |
€91.40 | 2024-06-11 | |
| abcr | AB145748-500mg |
Ethyl 3-amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate, 95%; . |
175202-72-9 | 95% | 500mg |
€109.60 | 2024-06-11 | |
| abcr | AB145748-1g |
Ethyl 3-amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate, 95%; . |
175202-72-9 | 95% | 1g |
€101.00 | 2025-03-19 |
2-Thiophenecarboxylicacid, 3-amino-4-[(1-methylethyl)sulfonyl]-5-(methylthio)-, ethyl ester Suppliers
2-Thiophenecarboxylicacid, 3-amino-4-[(1-methylethyl)sulfonyl]-5-(methylthio)-, ethyl ester Related Literature
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Additional information on 2-Thiophenecarboxylicacid, 3-amino-4-[(1-methylethyl)sulfonyl]-5-(methylthio)-, ethyl ester
2-Thiophenecarboxylic acid, 3-amino-4-[(1-methylethyl)sulfonyl]-5-(methylthio)-, ethyl ester (CAS No. 175202-72-9): A Comprehensive Overview in Modern Chemical Biology and Medicinal Chemistry
The compound 2-Thiophenecarboxylic acid, 3-amino-4-[(1-methylethyl)sulfonyl]-5-(methylthio)-, ethyl ester, identified by its unique Chemical Abstracts Service (CAS) number 175202-72-9, represents a fascinating molecule with significant potential in the realms of chemical biology and medicinal chemistry. This heterocyclic compound, featuring a thiophene core with multiple functional groups, has garnered attention due to its structural complexity and the diverse biological activities it exhibits. The presence of an ethyl ester moiety, combined with amino, sulfonyl, and methylthio substituents, endows this molecule with a rich chemical profile that makes it a valuable scaffold for further derivatization and exploration.
In recent years, the pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds in drug discovery. Thiophene derivatives, in particular, have been extensively studied for their role in various therapeutic applications. The compound in question belongs to this class of molecules and has been investigated for its potential pharmacological effects. The 3-amino group and the 4-[1-methylethyl)sulfonyl] group introduce polarity and reactivity that can be exploited for interactions with biological targets. Additionally, the 5-(methylthio) group contributes to the molecule's stability while allowing for further chemical modifications.
One of the most compelling aspects of this compound is its versatility as a building block in medicinal chemistry. The structural features of 2-Thiophenecarboxylic acid, 3-amino-4-[(1-methylethyl)sulfonyl]-5-(methylthio)-, ethyl ester make it an attractive candidate for designing novel therapeutic agents. Researchers have leveraged its scaffold to develop molecules with enhanced binding affinity and selectivity towards specific biological targets. For instance, studies have shown that derivatives of this compound exhibit promising activity against enzymes involved in inflammatory pathways. The ethyl ester functionality can be hydrolyzed to yield a corresponding carboxylic acid, which may alter the pharmacokinetic properties of the molecule and open up new avenues for drug development.
The synthesis of this compound involves multiple steps that highlight the ingenuity of organic chemistry. The introduction of the [1-methylethyl)sulfonyl] group at the 4-position of the thiophene ring is particularly noteworthy, as it requires precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled chemists to construct such complex molecules with increasing efficiency. Techniques such as transition metal-catalyzed cross-coupling reactions have been instrumental in introducing the desired substituents at specific positions on the thiophene core.
In terms of biological activity, preliminary studies on 2-Thiophenecarboxylic acid, 3-amino-4-[(1-methylethyl)sulfonyl]-5-(methylthio)-, ethyl ester have revealed intriguing properties that warrant further investigation. The combination of polar and non-polar regions within the molecule suggests potential interactions with both hydrophilic and hydrophobic biological targets. This dual nature could be exploited to develop drugs that exhibit improved solubility and bioavailability. Additionally, the presence of multiple functional groups provides opportunities for modulating pharmacological effects through structural modifications.
The field of chemical biology has seen significant advancements in understanding how small molecules interact with biological systems at the molecular level. Computational methods such as molecular docking and molecular dynamics simulations have become indispensable tools for predicting binding affinities and understanding mechanism-of-action. These techniques have been applied to 2-Thiophenecarboxylic acid, 3-amino-4-[(1-methylethyl)sulfonyl]-5-(methylthio)-, ethyl ester, allowing researchers to visualize how it might interact with target proteins or enzymes. Such insights are crucial for designing next-generation therapeutics with improved efficacy and reduced side effects.
Another area where this compound has shown promise is in the development of probes for biochemical assays. Thiophene derivatives are known for their ability to participate in various chemical reactions, making them useful as substrates or inhibitors in enzyme-based assays. The unique functional groups present in 2-Thiophenecarboxylic acid, 3-amino-4-[(1-methylethyl)sulfonyl]-5-(methylthio)-, ethyl ester allow it to serve as a versatile tool for studying biological processes at a molecular level. For example, researchers have used derivatives of this compound to investigate enzyme kinetics or to develop high-throughput screening assays for drug discovery.
The ethical considerations surrounding drug development are also relevant when evaluating compounds like this one. As synthetic chemistry continues to evolve, there is a growing emphasis on sustainable practices that minimize waste and reduce environmental impact. Green chemistry principles have been incorporated into synthetic routes for 2-Thiophenecarboxylic acid, 3-amino-4-[(1-methylethyl)sulfonyl]-5-(methylthio)-, ethyl ester, ensuring that its production is both efficient and environmentally friendly. These efforts align with broader goals within the pharmaceutical industry to develop drugs that are not only effective but also sustainable throughout their lifecycle.
In conclusion,2-Thiophenecarboxylic acid, 3-amino-4-[(1-methylethyl)sulfonyl]-5-(methylthio)-, ethyl ester (CAS No. 175202-72-9) is a remarkable compound with significant potential in chemical biology and medicinal chemistry. Its unique structural features make it an excellent scaffold for drug discovery efforts aimed at developing novel therapeutics targeting various diseases. As research continues to uncover new applications for this molecule,its importance is likely to grow, driving further innovation in both synthetic chemistry and pharmacology.
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